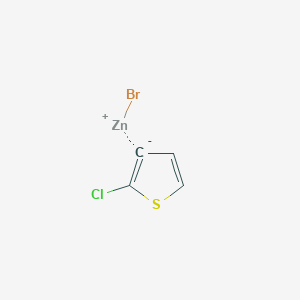

2-Chlorothiophen-3-ylZinc bromide

Beschreibung

2-Chlorothiophen-3-ylZinc bromide is an organozinc reagent with the molecular formula C₄H₂ClSZnBr, derived from thiophene—a sulfur-containing heterocyclic aromatic compound. This reagent is primarily utilized in cross-coupling reactions (e.g., Negishi coupling) to introduce the 2-chlorothiophen-3-yl moiety into complex organic frameworks. Its synthesis typically involves transmetallation of the corresponding halide (e.g., 2-chlorothiophen-3-yl bromide) with zinc dust in the presence of catalysts like cobalt bromide, achieving yields of ~75% under optimized conditions . The chlorine substituent at the 2-position enhances electrophilicity, while the zinc-bromide group facilitates nucleophilic transfer in synthetic applications.

Eigenschaften

Molekularformel |

C4H2BrClSZn |

|---|---|

Molekulargewicht |

262.9 g/mol |

IUPAC-Name |

bromozinc(1+);2-chloro-3H-thiophen-3-ide |

InChI |

InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1,3H;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

HRVBPHDDKQETIR-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CSC(=[C-]1)Cl.[Zn+]Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

2-Chlorothiophen-3-ylZinc bromide can be synthesized through the reaction of 2-chlorothiophene with zinc and bromine sources under controlled conditions. One common method involves the use of a Grignard reagent, where 2-chlorothiophene is first converted to its corresponding Grignard reagent using magnesium and an alkyl halide. This intermediate is then reacted with zinc bromide to yield 2-Chlorothiophen-3-ylZinc bromide .

Analyse Chemischer Reaktionen

2-Chlorothiophen-3-ylZinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the zinc bromide derivative.

Wissenschaftliche Forschungsanwendungen

2-Chlorothiophen-3-ylZinc bromide has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Material Science: Thiophene derivatives, including 2-Chlorothiophen-3-ylZinc bromide, are used in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Wirkmechanismus

The mechanism of action of 2-Chlorothiophen-3-ylZinc bromide in chemical reactions involves the transfer of the thiophene moiety to other molecules. In cross-coupling reactions, the zinc bromide moiety facilitates the transfer of the thiophene ring to an organic halide, forming a new carbon-carbon bond. The presence of a palladium catalyst is crucial in these reactions, as it activates the organic halide and promotes the coupling process .

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Comparisons

Table 1: Key Properties of 2-Chlorothiophen-3-ylZinc Bromide and Analogues

| Compound | Molecular Formula | Key Functional Groups | Reactivity Profile | Synthetic Yield (%) | Key Applications |

|---|---|---|---|---|---|

| 2-Chlorothiophen-3-ylZinc bromide | C₄H₂ClSZnBr | Thiophene, Cl, ZnBr | Cross-coupling, electrophilic substitution | ~75 | Pharmaceutical intermediates |

| 2-ChlorophenylZinc bromide | C₆H₄ClZnBr | Benzene, Cl, ZnBr | Negishi coupling, aryl transfer | ~75 | Polymer chemistry, agrochemicals |

| 3-Chloro-2-fluorobenzyl bromide | C₇H₅ClFBr | Benzyl, Cl, F, Br | Alkylation, SN2 reactions | N/A | Fluorinated material synthesis |

| 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide | C₁₂H₁₃N₂S⁺·Br⁻ | Naphthyl, isothiouronium, Br | Crystal engineering, charge-assisted H-bonding | N/A | Ionic materials, supramolecular chemistry |

Key Observations :

- Reactivity: 2-Chlorothiophen-3-ylZinc bromide exhibits higher electrophilicity compared to non-heterocyclic analogues like 2-chlorophenylzinc bromide due to the electron-withdrawing thiophene sulfur and chlorine substituents. This enhances its utility in forming carbon-carbon bonds in complex medicinal chemistry scaffolds .

- Synthetic Yield : Both 2-chlorothiophen-3-yl and 2-chlorophenyl zinc bromides show comparable synthetic efficiencies (~75%), suggesting robust transmetallation protocols for arylzinc bromides .

- Stability: Unlike ionic bromides (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide), organozinc bromides are moisture-sensitive and require inert conditions for handling .

Crystallographic and Material Science Perspectives

- Crystal Packing: Unlike 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, which forms charge-assisted N–H⋯Br hydrogen bonds and ionic layers , organozinc bromides lack such extensive ionic networks due to covalent Zn–C bonding.

- Thermal Stability: Ionic bromides (e.g., isothiouronium derivatives) exhibit higher thermal stability (>200°C) compared to organozinc bromides, which decompose under heating or prolonged storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.